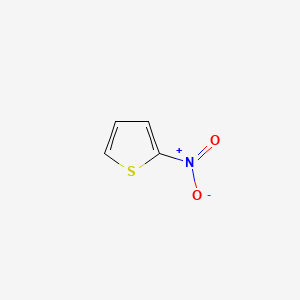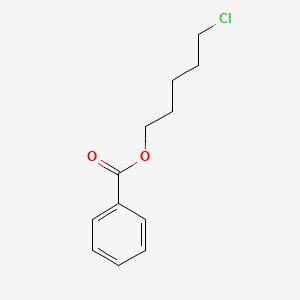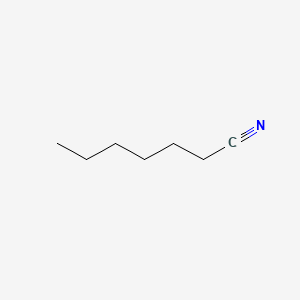
1-(4,4'-Dichlorobenzhydryl)piperazine
Overview
Description
1-(4,4’-Dichlorobenzhydryl)piperazine is a chemical compound with the molecular formula C17H18Cl2N2 and a molecular weight of 321.24 . It is a specialty product often used in proteomics research .
Synthesis Analysis
The synthesis of 1-(4,4’-Dichlorobenzhydryl)piperazine involves mixing about 0.5 mL of DMF, 0.1 g of KI, and 10 g (0.12 mol) of piperazine with 15 mL of toluene and heating to 80°C for 0.5 h . This mixture at 80°C is then mixed with 4-CBC in toluene and the temperature is maintained at 80°C for a period of 2 h followed by refluxing at the same temperature for 12h .Molecular Structure Analysis
The IUPAC name for 1-(4,4’-Dichlorobenzhydryl)piperazine is 1-[bis(4-chlorophenyl)methyl]piperazine . The InChI code for this compound is 1S/C17H18Cl2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 .Physical And Chemical Properties Analysis
1-(4,4’-Dichlorobenzhydryl)piperazine is a solid powder at room temperature . It has a boiling point of 107-109°C . Its density is predicted to be 1.237±0.06 g/cm3 .Scientific Research Applications
Cancer Cell Cytotoxicity
1-(4,4'-Dichlorobenzhydryl)piperazine derivatives have been studied for their potential in cancer treatment. Yarim et al. (2012) investigated a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives for their cytotoxicity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines. This research highlighted the compounds' significant cell growth inhibitory activity, marking them as promising candidates for cancer therapy (Yarim, Koksal, Durmaz, & Atalay, 2012).
Breast Cancer Cell Proliferation Inhibition
In the context of breast cancer, Ananda Kumar et al. (2007) synthesized and evaluated 1-benzhydryl-sulfonyl-piperazine derivatives. These compounds were tested for their efficacy in inhibiting the proliferation of MDA-MB-231 breast cancer cells. One particular compound, 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine, demonstrated notable inhibitory activity, suggesting its potential as a chemotherapeutic agent (Ananda Kumar, Nanjunda Swamy, Thimmegowda, Benaka Prasad, Yip, & Rangappa, 2007).
Molecular Structure Studies
Understanding the molecular structure of these compounds is crucial for their application in medicinal chemistry. Naveen et al. (2009) conducted a study on the crystal and molecular structure of a novel 1-Benzhydryl-piperazine derivative, elucidating its conformation and geometric properties. This research is essential for designing drugs with optimal efficacy and safety profiles (Naveen, Ananda Kumar, Manjunath, Vinaya, Benaka Prasad, Sridhar, Rangappa, & Shashidhara Prasad, 2009).
Antibacterial Applications
Piperazine derivatives, including those related to 1-(4,4'-Dichlorobenzhydryl)piperazine, have been explored for their antibacterial properties. Yung et al. (1978) synthesized 1-Benzhydryl -4- (5-nitro-2-furfurylideneamino) piperazine and its analogs, demonstrating significant in vitro antimicrobial activity against various bacterial strains. This research indicates the potential of these compounds in addressing bacterial infections and antibiotic resistance (Yung, Gilroy, & Mahony, 1978).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Precautionary measures include avoiding inhalation of dusts, avoiding substance contact, ensuring adequate ventilation, and evacuating the danger area .
properties
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLFMGDNZYQISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301336 | |
| Record name | 1-[bis(4-chlorophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4'-Dichlorobenzhydryl)piperazine | |
CAS RN |
27469-61-0 | |
| Record name | 27469-61-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[bis(4-chlorophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[bis(4-chlorophenyl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1581606.png)
![4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1581607.png)